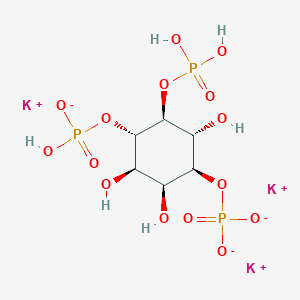

d-Myo-inositol-1,4,5-trisphosphatetripotassiumsalt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

d-Myo-inositol-1,4,5-trisphosphatetripotassium salt: is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is derived from inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is particularly important in the regulation of intracellular calcium levels, which are vital for numerous cellular functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of d-Myo-inositol-1,4,5-trisphosphatetripotassium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the tripotassium salt form .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase C are used to hydrolyze phosphatidylinositol 4,5-bisphosphate, resulting in the formation of d-Myo-inositol-1,4,5-trisphosphate, which is then converted to its tripotassium salt form .

Analyse Des Réactions Chimiques

Types of Reactions: d-Myo-inositol-1,4,5-trisphosphatetripotassium salt primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in complex formation with proteins and other biomolecules .

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

Phosphorylation: Requires phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play significant roles in cellular signaling pathways .

Applications De Recherche Scientifique

d-Myo-inositol-1,4,5-trisphosphatetripotassium salt is extensively used in scientific research due to its role in intracellular signaling. Some of its key applications include:

Chemistry: Used as a reagent in the study of phosphorylation and dephosphorylation reactions.

Biology: Plays a crucial role in the study of calcium signaling pathways and cellular communication.

Medicine: Investigated for its potential therapeutic applications in diseases related to calcium dysregulation, such as neurodegenerative disorders and cardiovascular diseases.

Mécanisme D'action

The primary mechanism of action of d-Myo-inositol-1,4,5-trisphosphatetripotassium salt involves its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. Upon binding to IP3R, it triggers the release of calcium ions from intracellular stores into the cytoplasm. This increase in cytoplasmic calcium concentration activates various calcium-dependent signaling pathways, influencing numerous cellular processes such as muscle contraction, secretion, metabolism, and gene expression .

Comparaison Avec Des Composés Similaires

- d-Myo-inositol-1,4,5-trisphosphatetrisodium salt

- d-Myo-inositol-1,3,4,5-tetrakisphosphate

- d-Myo-inositol-1,2,4,5-tetrakisphosphate

Comparison: While all these compounds are derivatives of inositol and play roles in cellular signaling, d-Myo-inositol-1,4,5-trisphosphatetripotassium salt is unique due to its specific interaction with the IP3 receptor and its role in calcium mobilization. The tripotassium salt form enhances its solubility and stability, making it particularly useful in various experimental and industrial applications .

Propriétés

Formule moléculaire |

C6H12K3O15P3 |

|---|---|

Poids moléculaire |

534.37 g/mol |

Nom IUPAC |

tripotassium;[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4-[hydroxy(oxido)phosphoryl]oxy-5-phosphonooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1 |

Clé InChI |

MQMSEISCCNPXIL-FWMAINDVSA-K |

SMILES isomérique |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[K+].[K+].[K+] |

SMILES canonique |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[K+].[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)